2-Fluoro-5-((7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzonitrile
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Description
2-Fluoro-5-((7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzonitrile is a useful research compound. Its molecular formula is C21H18FN5O and its molecular weight is 375.407. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Agents and Medicinal Chemistry Applications
Synthesis and Antibacterial Activity : Studies have focused on the synthesis of naphthyridine derivatives with various substituents to evaluate their in vitro and in vivo antibacterial activities. For instance, compounds with amino- and/or hydroxy-substituted cyclic amino groups were prepared, showing significant antibacterial activity, suggesting their potential as antibacterial agents (Egawa et al., 1984).
Structure-Activity Relationships (SAR) : The SAR of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids were investigated. These studies reveal that specific substituents can significantly enhance antibacterial potency, providing insights into designing improved therapeutic agents (Bouzard et al., 1992).
Fluorimetric Detection of Ions : Research into the use of modified naphthyridine derivatives for the selective and sensitive detection of metal ions, such as Hg2+ and Cr3+, through fluorescence turn-on processes. This application indicates the versatility of naphthyridine derivatives beyond their antibacterial properties (Amitha et al., 2019).
Skeletal Transformation Studies : Investigations into the synthesis of fluorine-containing naphthyridine derivatives highlight the potential of these compounds in creating structurally complex molecules with potential biological activity. The study discusses regioselective cyclization and skeletal transformation, indicating the chemical versatility of such compounds (Suzuki et al., 2007).
Properties
IUPAC Name |
2-fluoro-5-[[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O/c1-13-4-6-16-19(26-15-5-7-18(22)14(10-15)11-23)17(12-24-20(16)25-13)21(28)27-8-2-3-9-27/h4-7,10,12H,2-3,8-9H2,1H3,(H,24,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDWEWZLEVZMGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)F)C#N)C(=O)N4CCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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